2-(1-ethyl-1H-imidazol-4-yl)propanoic acid
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Overview
Description
2-(1-ethyl-1H-imidazol-4-yl)propanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is a derivative of imidazole and is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-imidazol-4-yl)propanoic acid typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of catalysts and controlled reaction conditions would be essential to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-1H-imidazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an imidazole derivative with additional oxygen-containing functional groups, while reduction could lead to a more saturated imidazole ring.
Scientific Research Applications
2-(1-ethyl-1H-imidazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is involved in studies related to enzyme function and inhibition.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of various materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions that modulate the activity of these targets. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Imidazolepropionic acid: A product of histidine metabolism that involves oxidation or transamination.
Imidazol-4-one-5-propionic acid: An intermediate in the metabolism of histidine.
Uniqueness
2-(1-ethyl-1H-imidazol-4-yl)propanoic acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other imidazole derivatives might not be as effective.
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-(1-ethylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C8H12N2O2/c1-3-10-4-7(9-5-10)6(2)8(11)12/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
VWTNVXPCQOKCKV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=C1)C(C)C(=O)O |
Origin of Product |
United States |
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